molecular formula CH2O5S B14249364 Hydroxy(oxo)methanesulfonic acid CAS No. 478796-10-0

Hydroxy(oxo)methanesulfonic acid

Cat. No.: B14249364
CAS No.: 478796-10-0
M. Wt: 126.09 g/mol
InChI Key: DIORMHZUUKOISG-UHFFFAOYSA-N
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Description

Hydroxy(oxo)methanesulfonic acid, also known as sulfoformic acid, is an organic compound belonging to the class of acylsulfonic acids, characterized as acylated derivatives of sulfonic acids . It has the chemical formula CH2O5S and an average molecular weight of 126.08 g/mol . The compound features both a carboxylic acid group and a sulfonic acid group, contributing to its expected strong acidity and high water solubility . A literature review indicates that very few articles have been published on this specific compound, marking it as a reagent with emerging and potential research value . Its structure suggests potential utility as a multi-functional acid catalyst in specialized organic synthesis reactions, such as esterifications where simultaneous activation by two different acidic groups could be beneficial. Furthermore, its properties may be explored in the development of novel electrolytes for electrochemical applications, given the high solubility of metal sulfonates, or as a building block for synthesizing more complex sulfonated molecules . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

478796-10-0

Molecular Formula

CH2O5S

Molecular Weight

126.09 g/mol

IUPAC Name

sulfoformic acid

InChI

InChI=1S/CH2O5S/c2-1(3)7(4,5)6/h(H,2,3)(H,4,5,6)

InChI Key

DIORMHZUUKOISG-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Hydroxy(oxo)methanesulfonic acid features a sulfonic acid group (-SO₃H) adjacent to hydroxyl (-OH) and oxo (=O) moieties on a methane backbone. Its molecular weight is 126.09 g/mol, and its aqueous solubility exceeds 5% (w/v), making it amenable to solution-phase reactions. The compound’s acidity (pKa ≈ -1.2 for the sulfonic group) facilitates participation in proton-transfer reactions, a trait exploited in catalytic and nucleophilic processes.

Preparation Methods

Acid-Catalyzed Condensation Reactions

Condensation reactions mediated by strong acids represent a primary route to synthesize this compound derivatives. Methanesulfonic acid (MSA) has proven effective in facilitating such transformations due to its high acidity and low nucleophilicity. For instance, in the synthesis of oxindole-fused spirotetrahydrofurans, MSA catalyzes cyclization reactions in water at reflux, achieving yields exceeding 80%. While this method primarily targets heterocyclic systems, analogous conditions could be adapted for this compound by substituting suitable carbonyl precursors.

Reaction Conditions:
  • Catalyst : 20 mol% methanesulfonic acid
  • Solvent : Water (green solvent)
  • Temperature : 100°C (reflux)
  • Time : 5–8 hours

Base-Mediated Hydrolysis of Sulfonate Esters

Hydrolysis of sulfonate esters under strongly alkaline conditions is a well-established method for generating sulfonic acids. A patent detailing carboxy-fluorescein intermediates describes hydrolysis using a 1:1 (w/w) NaOH/H₂O mixture at 80°C for 12–48 hours, followed by acidification with 12 M HCl to isolate the sulfonic acid product. This approach is scalable and avoids volatile reagents, though prolonged reaction times may be necessary for complete conversion.

Key Steps:
  • Hydrolysis :
    • Base : NaOH (pH 12–14)
    • Temperature : 80°C
    • Duration : 12–48 hours
  • Acidification :
    • Acid : 12 M HCl
    • Temperature : 0–10°C
    • Isolation : Crystallization from 5% v/v MeOH/H₂O

Sulfonation of Carbonyl Precursors

Direct sulfonation of aldehydes or ketones offers a streamlined pathway to this compound. A germicidal composition patent discloses the synthesis of 1-hydroxy-3-oxo-2-phenyl-propane-1-sulfonic acid sodium salt via sulfonation of α-ketoaldehydes using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl). Adapting this method to formaldehyde or glyoxylic acid could yield the target compound.

Optimization Parameters:
  • Sulfonating Agent : SO₃ or HSO₃Cl
  • Solvent : Aqueous or alcoholic media
  • Temperature : 20–40°C
  • Yield : >70% (for analogous compounds)

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Temperature Time Yield Advantages
Acid-catalyzed condensation MSA 100°C 5–8 h ~80% Green solvent, high efficiency
Base-mediated hydrolysis NaOH/HCl 80°C → 0–10°C 12–48 h 65–75% Scalable, minimal byproducts
Direct sulfonation SO₃/HSO₃Cl 20–40°C 2–6 h >70% Rapid, versatile for aldehydes/ketones

Challenges and Optimization Strategies

  • Byproduct Formation : Acid-catalyzed methods may produce dehydration byproducts, necessitating precise temperature control.
  • Solubility Issues : Recrystallization from MeOH/H₂O (5% v/v) improves purity but requires multiple cycles.
  • Scalability : Hydrolysis routes are preferred for industrial-scale synthesis due to tolerance for aqueous conditions.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(oxo)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonic acid derivatives.

    Reduction: Under specific conditions, it can be reduced to simpler sulfonic acids.

    Substitution: The hydroxyl and oxo groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, ozone, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Hydroxy(oxo)methanesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of hydroxy(oxo)methanesulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive hydroxyl and oxo groups. These groups can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Sulfuric Acid (H₂SO₄)

Chemical Structure and Acidity: Sulfuric acid is a diprotic mineral acid (pKa₁ ≈ -3, pKa₂ ≈ 1.99), whereas MSA is monoprotic (pKa ≈ -1.9) . Both are strong acids, but MSA’s non-oxidizing nature and lower corrosivity make it preferable in sensitive reactions.

Table 1: Catalytic Performance of H₂SO₄ vs. MSA

Property H₂SO₄ MSA
Conversion Rate (%) 82–85 80–83
Corrosivity High Low
Environmental Source Fossil fuels Marine/agricultural OSCs

p-Toluenesulfonic Acid (p-TsOH)

Chemical Structure : p-TsOH (C₇H₇SO₃H) has a sulfonic acid group attached to a toluene ring, enhancing its aromatic stabilization compared to MSA’s aliphatic structure.

Camphorsulfonic Acid (CSA)

Chemical Structure : CSA, [(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid, is a chiral sulfonic acid with a rigid bicyclic framework, enabling enantioselective catalysis .

Table 2: Functional Comparison of Sulfonic Acids

Acid Key Feature Primary Use
Methanesulfonic (MSA) Non-oxidizing, water-soluble Green chemistry, aerosols
p-Toluenesulfonic Aromatic stabilization Esterification, alkylation
Camphorsulfonic Chiral center Asymmetric synthesis

Sulfinic and Sulfenic Acids

Chemical Structure : Sulfinic (R-SO₂H) and sulfenic (R-SOH) acids are less stable than sulfonic acids due to lower oxidation states of sulfur.

Reactivity :

  • Sulfinic acids are prone to oxidation to sulfonic acids, whereas MSA’s fully oxidized sulfur (+5 oxidation state) ensures stability .
  • Sulfenic acids (e.g., Cys-SOH in proteins) are transient intermediates, unlike MSA, which is a persistent end-product in OSC oxidation .

Table 3: Environmental Impact of Sulfur Compounds

Compound Source Aerosol Contribution Biodegradation Pathway
MSA OSC oxidation High in marine areas Bacterial mineralization
H₂SO₄ SO₂ oxidation Dominant in urban None (abiotic removal)
DMS Marine phytoplankton Precursor to MSA Photochemical oxidation

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